molecular formula C23H19F3N2O5 B269732 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide

Cat. No. B269732
M. Wt: 460.4 g/mol
InChI Key: AOJRLYOUAGXQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide involves the inhibition of a specific protein kinase, which is known to play a crucial role in various biological processes. This compound selectively binds to the ATP-binding site of the kinase and prevents its activity. This results in the inhibition of downstream signaling pathways, which leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammation-related diseases. This compound has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide in lab experiments include its potent and selective inhibition of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, the limitations of using this compound include its potential toxicity and limited solubility, which may affect its efficacy in vivo.

Future Directions

The compound 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for research include:
1. Studying the efficacy of this compound in combination with other anticancer agents for the treatment of cancer.
2. Investigating the potential of this compound for the treatment of inflammation-related diseases.
3. Exploring the neuroprotective effect of this compound and its potential for the treatment of neurodegenerative diseases.
4. Developing more potent and selective inhibitors of the target kinase for improved therapeutic efficacy.
Conclusion:
In conclusion, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide is a potent and selective inhibitor of a specific protein kinase, which has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide involves a series of chemical reactions. The starting material is 2-nitro-4-trifluoromethylphenol, which is reacted with 2-(3-methylphenoxy)ethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-fluorobenzoyl chloride to obtain the final product.

Scientific Research Applications

The compound 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.

properties

Product Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide

Molecular Formula

C23H19F3N2O5

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C23H19F3N2O5/c1-15-3-2-4-19(13-15)32-12-11-27-22(29)16-5-8-18(9-6-16)33-21-10-7-17(23(24,25)26)14-20(21)28(30)31/h2-10,13-14H,11-12H2,1H3,(H,27,29)

InChI Key

AOJRLYOUAGXQNN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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